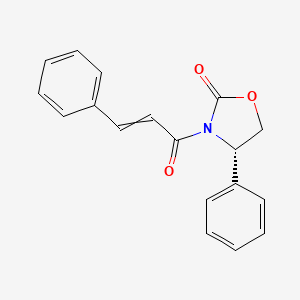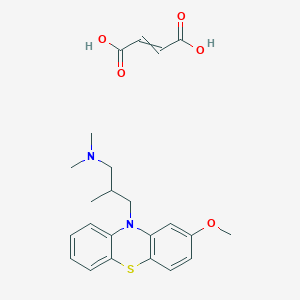
but-2-enedioic acid; 3-(2-methoxy-10-phenothiazinyl)-N,N,2-trimethyl-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butenedioic acid: is an organic compound with the formula C₄H₄O₄. . Both isomers are dicarboxylic acids, meaning they contain two carboxyl groups. Methotrimeprazine is a phenothiazine derivative used primarily as an antipsychotic and analgesic. It is known for its sedative and antiemetic properties .
Preparation Methods
Butenedioic acid: can be synthesized through various methods. One common method involves the catalytic oxidation of benzene to produce maleic anhydride, which can then be hydrolyzed to form maleic acid . Fumaric acid can be produced by isomerizing maleic acid or through the fermentation of molasses .
Methotrimeprazine: is synthesized through a multi-step process involving the reaction of phenothiazine with various reagents to introduce the methoxy and trimethylamino groups . The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Butenedioic acid: undergoes several types of chemical reactions:
Oxidation: Maleic acid can be oxidized to form maleic anhydride.
Reduction: Both maleic and fumaric acids can be reduced to succinic acid.
Substitution: The carboxyl groups in butenedioic acid can undergo esterification with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions.
Methotrimeprazine: also undergoes various chemical reactions, primarily involving its phenothiazine core. These reactions include:
Scientific Research Applications
Butenedioic acid: has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: Fumaric acid is an intermediate in the Krebs cycle, playing a crucial role in cellular respiration.
Medicine: Maleic acid derivatives are used in the production of pharmaceuticals.
Industry: Both isomers are used in the manufacture of synthetic resins and as acidulants in food.
Methotrimeprazine: is used in various fields:
Mechanism of Action
Butenedioic acid: exerts its effects primarily through its role in metabolic pathways. Fumaric acid, for example, is involved in the Krebs cycle, where it is converted to malate by the enzyme fumarase .
Methotrimeprazine: works by blocking various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors . This broad receptor blockade is responsible for its antipsychotic, sedative, and antiemetic effects .
Comparison with Similar Compounds
Butenedioic acid: is unique due to its cis-trans isomerism. Similar compounds include:
Succinic acid: A dicarboxylic acid that does not exhibit cis-trans isomerism.
Malic acid: Another dicarboxylic acid involved in the Krebs cycle but with a different structure.
Methotrimeprazine: is similar to other phenothiazines like chlorpromazine and promethazine . it is unique due to its combination of antipsychotic, sedative, and antiemetic properties .
Properties
IUPAC Name |
but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZPECPTYCEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
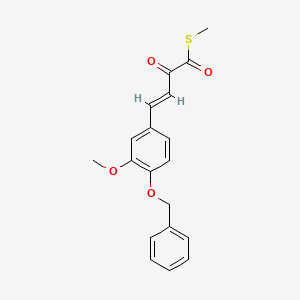
![4-Isopropyl-2-[1-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12515150.png)
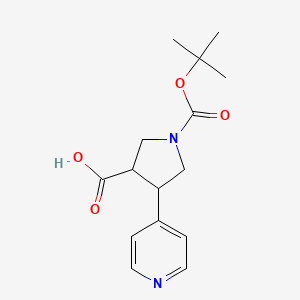
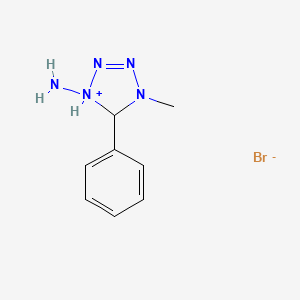
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12515162.png)
![[(2-Nitrophenyl)methylidene]aminourea](/img/structure/B12515169.png)
![Ethanone, 1-[3-phenyl-2-(propylseleno)-2-cyclobuten-1-yl]-](/img/structure/B12515171.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid](/img/structure/B12515173.png)

![Urea, N-(2-chloroethyl)-N'-[3-(5-hydroxypentyl)phenyl]-](/img/structure/B12515179.png)
![Ethyl [1-(diethoxyphosphoryl)ethenyl]phosphonate](/img/structure/B12515186.png)
![4-[4-(4-Fluorophenoxy)piperidin-1-yl]phenol](/img/structure/B12515194.png)
![Benzyl N-[4-chloro-3-oxo-1-(phenylsulfanyl)butan-2-YL]carbamate](/img/structure/B12515206.png)
